TAAR1 Agonist Potency: mTAAR1 EC50 of 1.8 µM Demonstrates Defined Agonist Activity
The target compound (as the free base) demonstrated an EC50 of 1.80×10^3 nM (1.8 µM) in a BRET-based cAMP accumulation assay using mouse TAAR1 expressed in HEK293 cells [1]. This places its potency substantially below the endogenous high-affinity agonist β-phenylethylamine (β-PEA; EC50 approximately 0.1–0.3 µM under similar assay conditions), and above very weak agonists with EC50 >10 µM [2]. The 3-bromo substitution yields a compound with measurable, reproducible agonist activity suitable for use as a reference agonist or calibration standard in TAAR1 studies, avoiding the extreme potency or rapid desensitization issues associated with full-efficacy agonists.
| Evidence Dimension | TAAR1 agonist potency (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 1.80×10^3 nM (mouse TAAR1) |
| Comparator Or Baseline | β-Phenylethylamine (β-PEA): EC50 ≈ 100–300 nM (mouse/human TAAR1) [2] |
| Quantified Difference | Target compound is approximately 6–18 fold less potent than β-PEA |
| Conditions | HEK293 cells expressing mouse TAAR1; BRET-based cAMP biosensor; 20 min incubation |
Why This Matters
A precisely defined, moderate-potency agonist provides a reproducible calibration point for TAAR1 assay development, reducing inter-laboratory variability compared to using endogenous trace amines with inconsistent purity.
- [1] BindingDB. (n.d.). BDBM50227828 (CHEMBL4068661) – EC50: 1.80×10^3 nM at mouse TAAR1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227828 View Source
- [2] Simmler, L. D., Buchy, D., Chaboz, S., Hoener, M. C., & Liechti, M. E. (2016). In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. JPET, 357(1), 134-144. β-PEA EC50 range: 0.1–0.3 µM. View Source
